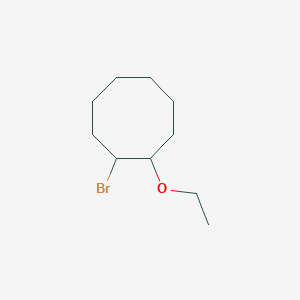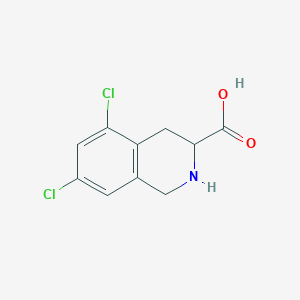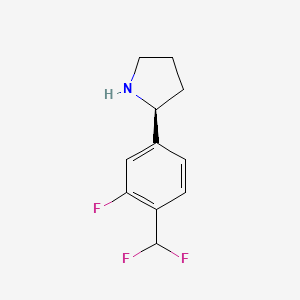
(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine typically involves the functionalization of pyrrolidine with fluorinated aromatic compounds. Another approach involves the use of chiral pyrrolidine functionalized metal-organic frameworks, which provide a platform for asymmetric synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactions and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorinated groups to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include various fluorinated derivatives and N-oxides, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl-substituted pyrrolidines: These compounds share similar structural features but differ in the number and position of fluorine atoms.
Difluorohaloalkyl compounds: These compounds have similar fluorinated groups but differ in their overall structure and reactivity.
Uniqueness
(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral recognition studies .
Eigenschaften
Molekularformel |
C11H12F3N |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
(2S)-2-[4-(difluoromethyl)-3-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h3-4,6,10-11,15H,1-2,5H2/t10-/m0/s1 |
InChI-Schlüssel |
BAJFXBUQNKWHIH-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)C(F)F)F |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


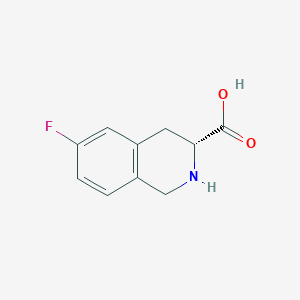
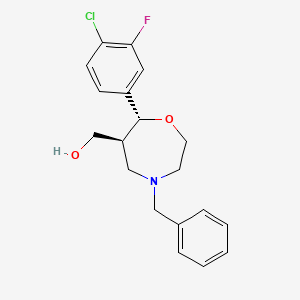
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
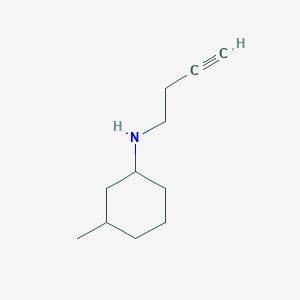
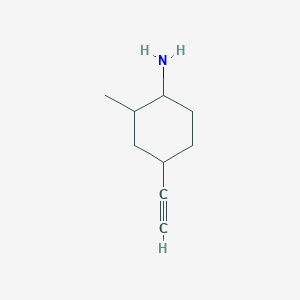
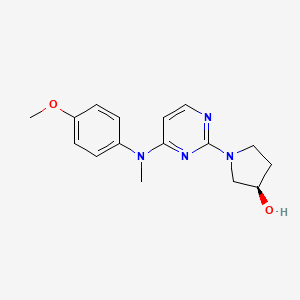
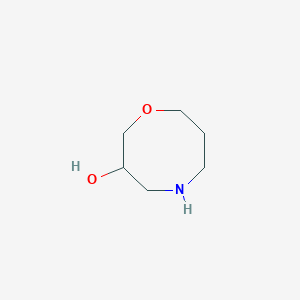

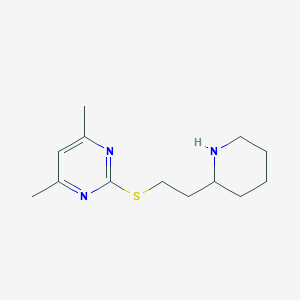
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
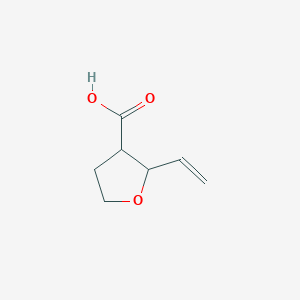
![Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13339562.png)
